molecular formula C14H18ClNO B253435 N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No. B253435
M. Wt: 251.75 g/mol
InChI Key: WASQGHBZOXNLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has shown promising results in various scientific research applications. The compound was first synthesized in 2005 by a team of scientists led by Dr. James Cook at the University of Wisconsin-Milwaukee.

Mechanism of Action

N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the degradation of GABA in the brain. This leads to an increase in the levels of GABA, which in turn reduces neuronal activity and promotes relaxation. The compound has also been shown to have anxiolytic and anticonvulsant effects, which further supports its potential therapeutic applications.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal activity and promotes relaxation. The compound has also been shown to have anxiolytic and anticonvulsant effects, which make it a potential candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its selectivity for GABA-AT inhibition, which makes it a potential candidate for the development of new drugs with fewer side effects. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. This can be overcome by using prodrugs or other delivery methods.

Future Directions

There are several future directions for the research on N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One potential area of research is the development of new drugs for the treatment of addiction. N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models, which suggests that it may be effective in the treatment of addiction. Another area of research is the development of new delivery methods for N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, such as prodrugs or nanoparticles, which can improve its solubility and bioavailability. Finally, the development of new GABA-AT inhibitors with improved selectivity and potency is another area of research that can lead to the discovery of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the reaction of 2-chlorobenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions. The product is then purified by column chromatography to obtain N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in high purity.

Scientific Research Applications

N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. The compound has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. This makes N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide a potential candidate for the development of new drugs for the treatment of these disorders.

properties

Product Name

N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H18ClNO/c1-13(2)11(14(13,3)4)12(17)16-10-8-6-5-7-9(10)15/h5-8,11H,1-4H3,(H,16,17)

InChI Key

WASQGHBZOXNLGE-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)NC2=CC=CC=C2Cl)C

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC=CC=C2Cl)C

Origin of Product

United States

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